Product packaging for Acid Black 234(Cat. No.:CAS No. 157577-99-6)

Acid Black 234

Cat. No.: B1146624
CAS No.: 157577-99-6
M. Wt: 860.8
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Description

Acid Black 234 (CAS 157577-99-6) is a high-purity, water-soluble trisazo dye with the molecular formula C₃₄H₂₆N₁₀Na₂O₉S₃ and a molecular weight of 860.81 g/mol . This synthetic dye is supplied as a black powder for research and development applications . In environmental science, this compound serves as a key model compound for studying the transport and fate of pollutants and for developing advanced water treatment technologies . Its well-characterized structure makes it an excellent tracer dye in laboratory settings. Research has demonstrated its use in the synthesis of molecularly imprinted polymers (MIPs), which are highly selective adsorbents for the removal and detection of this dye from aqueous solutions, showing removal efficiencies greater than 90% from various water samples . Furthermore, its application in the development of novel adsorption and photocatalytic degradation methods is an active area of study, with recent investigations utilizing green-synthesized nanocomposites for its efficient removal . In the field of material science, this compound finds application as a colorant in the preparation of inks and coatings . Its properties are also leveraged in biotechnology as a substrate for detecting enzyme activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H26N10Na2O9S3 B1146624 Acid Black 234 CAS No. 157577-99-6

Properties

IUPAC Name

disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N10O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-23-11-13-25(14-12-23)54(46,47)44-24-9-7-22(8-10-24)40-42-32-28(55(48,49)50)16-19-17-29(56(51,52)53)33(34(45)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44-45H,35-37H2,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNHIAPTFHWQKY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N10Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90890472
Record name C.I. Acid Black 234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90890472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157577-99-6
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]sulfonyl]amino]phenyl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Black 234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90890472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-amino-3-[{4-[({4-[(2,4-diaminophenyl)diazenyl]phenyl}sulfonyl)amino]phenyl}diazenyl]-5-hydroxy-6-[phenyldiazenyl]naphthalene-2,7-disulfonate
Source European Chemicals Agency (ECHA)
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Innovations in Material Synthesis and Engineering for Acid Black 234 Interaction

Design and Synthesis of Molecularly Imprinted Polymers (MIPs) for Acid Black 234 Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. nsf.gov This is achieved by polymerizing functional monomers and cross-linkers in the presence of a template molecule, in this case, this compound (AB-234). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule. mdpi.comrsc.org This "molecular memory" allows MIPs to selectively rebind the template from a complex mixture. rsc.org

Bulk Polymerization Methodologies and Template Selectivity

Bulk polymerization is a common and straightforward method for synthesizing MIPs for the recognition of this compound. mdpi.comalfa-chemistry.com In this technique, the template molecule (AB-234), functional monomers, a cross-linker, and an initiator are dissolved in a porogenic solvent and then polymerized. mdpi.comresearchgate.net The resulting polymer block is then ground and sieved to obtain particles of the desired size.

A key aspect of MIPs is their high selectivity for the template molecule compared to other structurally similar or different compounds. mdpi.com For instance, a study demonstrated that an MIP synthesized for AB-234 showed a high adsorption capability of 94% for its template at a pH of 5, while the non-imprinted polymer (NIP), prepared without the template, only adsorbed 31%. mdpi.comresearchgate.net This highlights the effectiveness of the imprinting process in creating specific recognition sites.

The selectivity of these MIPs has been tested against other dyes like Acid Black 1, Acid Yellow 76, Safranin, and Basic Blue 3. mdpi.com The MIP for AB-234 exhibited significantly higher selectivity for its template, with adsorption percentages of 23%, 18%, 9.3%, and 7% for the other dyes, respectively. mdpi.com This demonstrates the specific nature of the cavities created during the imprinting process. The imprinting factor (IF), which is a measure of the selectivity of the MIP, was calculated to be 5.13 for an AB-234 MIP. mdpi.comresearchgate.net

Table 1: Selectivity of this compound MIP

Dye Selectivity (%)
This compound 94
Acid Black 1 23
Acid Yellow 76 18
Safranin 9.3
Basic Blue 3 7

Data sourced from a study on MIP selectivity. mdpi.com

Functional Monomer and Crosslinker Selection for this compound Imprinting

The choice of functional monomer and cross-linker is critical in the synthesis of effective MIPs for this compound. mdpi.com The functional monomer interacts with the template molecule through non-covalent interactions, such as hydrogen bonding, to form a pre-polymerization complex. rsc.org Methacrylic acid (MAA) is a frequently used functional monomer for imprinting AB-234 due to its ability to form strong interactions with the dye molecule. mdpi.comnih.gov

The cross-linker is responsible for forming the three-dimensional polymer network and stabilizing the imprinted cavities. Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a commonly employed cross-linker in the synthesis of MIPs for AB-234. mdpi.comnih.gov The ratio of functional monomer to cross-linker is a crucial parameter that influences the binding capacity and selectivity of the resulting MIP. mdpi.com An optimized molar ratio ensures the formation of stable and selective recognition sites. For the synthesis of an AB-234 MIP, a common protocol involves using 150 mmol of MAA and 225 mmol of EGDMA. mdpi.comalfa-chemistry.com The polymerization is typically initiated by a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) and carried out in a porogenic solvent such as methanol (B129727). mdpi.comnih.gov

Table 2: Components for this compound MIP Synthesis

Component Role Example
Template Target Molecule This compound
Functional Monomer Interacts with Template Methacrylic Acid (MAA)
Cross-linker Forms Polymer Network Ethylene Glycol Dimethacrylate (EGDMA)
Initiator Starts Polymerization 2,2′-Azobisisobutyronitrile (AIBN)
Porogenic Solvent Dissolves Components Methanol

Based on common synthesis protocols. mdpi.comnih.gov

Development of Advanced Nanocomposites and Hybrid Materials for this compound Abatement

In addition to MIPs, advanced nanocomposites and hybrid materials are being developed for the effective removal of this compound from aqueous solutions. These materials often combine the properties of different components to achieve enhanced adsorption capacity and efficiency.

Green Synthesis Routes for Metal and Metal Oxide Nanocomposites

Green synthesis methods for producing metal and metal oxide nanocomposites are gaining attention due to their environmentally friendly nature. researchgate.netresearchgate.net These methods often utilize plant extracts or other biological materials as reducing and stabilizing agents, avoiding the use of harsh chemicals. researchgate.netresearchgate.net

One such example is the synthesis of silver-iron (Ag-Fe) nanocomposites using an aqueous extract of Zanthoxylum armatum seeds. researchgate.netresearchgate.netnih.gov These green-synthesized nanocomposites have shown high efficiency in the removal of this compound. researchgate.netnih.gov Studies have demonstrated that these Ag-Fe nanocomposites can remove up to 99.3% of a 10 mg/L solution of this compound within 60 minutes at pH 4 using a 0.5 g dose of the nanocomposite. researchgate.netnih.gov The synthesized nanocomposites were characterized as nearly spherical with an average particle diameter of 54.8 nm and a crystallite size of 12.6 nm. researchgate.netresearchgate.net

Another example involves the use of chitosan-zinc sulfide (B99878) nanoparticles (CS-ZnS-NPs) as a photocatalyst for the degradation of this compound under UV irradiation. alfa-chemistry.com At optimal conditions, these nanoparticles demonstrated 96.7% degradation of the dye. researchgate.net Additionally, activated carbon supported iron oxide (AC/Fe2O3) nanocomposites have been synthesized and evaluated for the adsorption of this compound. researchgate.net

Polymeric Biocomposites and Their Fabrication for this compound Sorption

Polymeric biocomposites, which combine natural polymers with other materials, are also being explored for the sorption of this compound. researchgate.netmdpi.com These materials are often biodegradable, cost-effective, and possess good adsorption capabilities. sci-hub.se

A range of biocomposites have been fabricated and tested for their ability to remove this compound. These include composites of polyaniline/sugarcane bagasse (PAn/SB), polypyrrole/sugarcane bagasse (PPy/SB), polyaniline/chitosan (B1678972) (PAn/Ch), polyaniline/starch (PAn/St), and polypyrrole/starch (PPy/St). researchgate.netnih.gov The adsorption performance of these biocomposites is influenced by factors such as pH, contact time, and initial dye concentration. researchgate.netnih.gov

For instance, the maximum adsorption capacities for this compound were found to be 100 mg/g for PPy/SB, 90.91 mg/g for PAn/SB, and 71.4 mg/g for PAn/Ch. researchgate.netnih.gov The adsorption process for these biocomposites was found to be exothermic in nature. researchgate.netsci-hub.se These results indicate that polymeric biocomposites are effective adsorbents for removing this compound from wastewater. researchgate.netnih.gov

Table 3: Maximum Adsorption Capacities of Biocomposites for this compound

Biocomposite Maximum Adsorption Capacity (mg/g)
Polypyrrole/Sugarcane Bagasse (PPy/SB) 100
Polyaniline/Sugarcane Bagasse (PAn/SB) 90.91
Polyaniline/Chitosan (PAn/Ch) 71.4
Polypyrrole/Starch (PPy/St) 66.6
Polyaniline/Starch (PAn/St) 62.5
Sugarcane Bagasse (SB) 52.6

Data from a study on biocomposite adsorption. researchgate.netnih.gov

Physicochemical Characterization Techniques for this compound-Interacting Materials

A variety of physicochemical characterization techniques are employed to analyze the properties of materials designed to interact with this compound. These techniques provide crucial information about the morphology, surface chemistry, and structural properties of the materials, which are essential for understanding their performance. mdpi.comnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present on the surface of the materials and to confirm the interactions between the material and this compound. mdpi.comresearchgate.net For MIPs, FTIR can confirm the presence of hydrogen bonding between the template and the functional monomers. rsc.org

Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface morphology, revealing details about its texture, porosity, and particle shape. mdpi.comresearchgate.net For instance, SEM analysis of Ag-Fe nanocomposites showed a nearly spherical morphology. researchgate.netresearchgate.net

X-ray Diffraction (XRD) is used to determine the crystalline structure of the materials. researchgate.netresearchgate.net XRD analysis of Ag-Fe nanocomposites confirmed their crystalline nature. researchgate.netfrontiersin.org

Surface Area Analyzers , often using the Brunauer-Emmett-Teller (BET) method, are employed to measure the specific surface area of the materials, which is a critical factor influencing their adsorption capacity. mdpi.comresearchgate.net

UV-Vis Spectroscopy is used to determine the concentration of this compound in solution before and after adsorption, allowing for the calculation of removal efficiency. researchgate.net The maximum absorbance of this compound is at 642 nm. rsc.org

Other techniques that may be used include Thermogravimetric Analysis (TGA) to assess thermal stability and Energy-Dispersive X-ray Spectroscopy (EDX) to determine the elemental composition of the materials. researchgate.netresearchgate.net

Spectroscopic Analysis (e.g., FT-IR, UV/Vis Spectroscopy)

Spectroscopic methods are fundamental in understanding the chemical interactions between synthesized materials and this compound. They provide information on the functional groups involved and the electronic changes that occur during processes like adsorption or photodegradation.

UV/Visible (UV/Vis) Spectroscopy is primarily used to determine the concentration of this compound in solution, allowing for the quantification of adsorption or degradation efficiency. For instance, the supernatant's dye concentration after stirring with a MIP was determined using a UV-Vis spectrophotometer. mdpi.com In the characterization of green-synthesized silver and iron nanocomposites (Ag-Fe NCs), UV/Vis spectroscopy revealed a surface plasmon resonance band at 420 nm, which is characteristic of the synthesized nanoparticles. researchgate.netfrontiersin.org The adsorption efficiency of these nanocomposites against this compound was monitored by measuring the absorbance of the dye solution. frontiersin.org Studies on chitosan-zinc sulfide nanoparticles (CS-ZnS-NPs) also utilized UV irradiation (at 254 nm) to induce photocatalysis for the degradation of this compound. mdpi.com

Table 1: Key FT-IR Peaks for Materials Interacting with this compound

Wavenumber (cm⁻¹) Assignment Material Reference
~3400 O-H stretching Molecularly Imprinted Polymer (MIP) mdpi.com
~2900 C-H stretching Molecularly Imprinted Polymer (MIP) mdpi.com
~1720 C=O stretching Molecularly Imprinted Polymer (MIP) mdpi.com
~1200 C-O stretching Molecularly Imprinted Polymer (MIP) mdpi.com

Microscopic and Structural Elucidation (e.g., SEM, XRD)

Understanding the physical morphology and crystalline structure of synthesized materials is vital for explaining their interaction with this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface morphology. SEM analysis of a molecularly imprinted polymer (MIP) showed its surface before and after adsorption of this compound. mdpi.com For nanocomposites of silver and iron (Ag-Fe NCs), SEM images demonstrated a nearly spherical morphology with an average particle diameter of 54.8 nm. researchgate.netfrontiersin.org In another study, activated carbon/iron oxide (AC/Fe₂O₃) nanocomposites were shown to have a tile-like, highly porous texture for the activated carbon component, with spongy aggregates of iron oxide. researchgate.netresearchgate.net

X-ray Diffraction (XRD) is used to determine the crystalline nature and size of the synthesized materials. The XRD pattern for AC/Fe₂O₃ nanocomposites indicated a highly crystalline nature, with an average crystal size of 17.3 nm calculated. researchgate.netresearchgate.net Similarly, the crystalline nature of Ag-Fe NCs was confirmed through XRD, and the crystallite size was calculated using the Scherrer-Debye equation to be 12.6 nm. researchgate.netfrontiersin.org This crystalline information is crucial for understanding the stability and reactive facets of the adsorbent or catalyst.

Table 2: Morphological and Structural Characteristics of Materials

Material Analytical Technique Observation Finding Reference
Ag-Fe Nanocomposites SEM Nearly spherical morphology Average particle diameter: 54.8 nm researchgate.netfrontiersin.org
Ag-Fe Nanocomposites XRD Crystalline nature confirmed Crystallite size: 12.6 nm researchgate.netfrontiersin.org
AC/Fe₂O₃ Nanocomposites SEM Tile-like, porous texture with spongy aggregates - researchgate.netresearchgate.net

Surface Area and Porosity Assessment (e.g., BET Analysis)

The Brunauer-Emmett-Teller (BET) analysis is a critical technique for measuring the specific surface area and porosity of a material, which are key factors determining its adsorption capacity.

The BET method is based on the adsorption of gas molecules, typically nitrogen, onto the material's surface to form a monolayer. This allows for the calculation of the specific surface area, pore volume, and pore size distribution. For a molecularly imprinted polymer (MIP) synthesized for the selective removal of this compound, BET analysis revealed a significantly larger specific surface area compared to its non-imprinted counterpart (NIP). mdpi.com The MIP had a specific surface area of 232.321 m²/g, while the NIP's was only 32.034 m²/g. mdpi.com This larger surface area in the MIP is attributed to the unique cavities created by the template molecule (this compound) during polymerization, leading to an enhanced adsorption capability. mdpi.com The pore size analysis indicated that the MIP was mesoporous, with a typical pore diameter between 2 and 5 nm. mdpi.com

Table 3: BET Analysis Data for Molecularly Imprinted Polymer (MIP) vs. Non-Imprinted Polymer (NIP)

Parameter MIP NIP Reference
Specific Surface Area (m²/g) 232.321 32.034 mdpi.com
Pore Volume (cc/g) 0.056 0.0074 mdpi.com

Environmental Processes and Advanced Remediation Strategies for Acid Black 234

Environmental Fate and Transport Dynamics of Acid Black 234

This compound (AB 234) is a synthetic, water-soluble azo dye extensively used in the textile, leather, and paper industries. alfa-chemistry.comamericanchemicalsuppliers.com Its introduction into the environment, primarily through wastewater discharge, necessitates a thorough understanding of its behavior and movement across different environmental compartments. alfa-chemistry.com Due to its applications, it is considered a representative dye in textile wastewater and is often used as a model pollutant in environmental remediation research. alfa-chemistry.com

As a water-soluble dye, this compound exhibits high mobility within the hydrosphere. alfa-chemistry.comamericanchemicalsuppliers.com Its solubility facilitates its transport through surface water and groundwater systems. This characteristic has led to its use as a tracer dye in environmental science to study the transport and fate of pollutants in water. alfa-chemistry.comamericanchemicalsuppliers.com

The transport of AB 234 in aquatic systems is significantly influenced by adsorption processes. The dye can bind to suspended particles and bottom sediments, which affects its concentration in the water column and its ultimate fate. The extent of adsorption is dependent on the physicochemical properties of the sediment, such as organic carbon content, clay mineralogy, and pH. Sediments rich in organic matter and certain clays (B1170129) tend to have a higher capacity for adsorbing organic pollutants like AB 234 due to their large surface areas and sorptive properties. cluin.org The interaction between the dye and solid phases is a key process governing its environmental distribution, reducing its mobility but potentially creating a secondary source of pollution within the sediment bed.

Specific research on the atmospheric fate and degradation pathways of this compound is limited, as it is not considered a primary atmospheric pollutant. However, if it were to become airborne, for example through aerosolization from wastewater treatment facilities, its degradation would likely be governed by reactions with atmospheric oxidants.

The hydroxyl radical (•OH) is the most significant cleansing agent in the troposphere, responsible for initiating the degradation of a vast majority of atmospheric pollutants. ipcc.ch The primary source of •OH in the atmosphere is the photolysis of ozone by solar UV radiation. ipcc.ch These highly reactive radicals can attack the complex structure of azo dyes, leading to the cleavage of chromophoric azo bonds and the breakdown of the molecule into smaller, often less colored, intermediates. Although direct atmospheric studies on AB 234 are scarce, the principles of atmospheric chemistry suggest that hydroxyl radical oxidation would be a plausible degradation pathway. ipcc.chuib.no Similar hydroxyl radical-mediated degradation has been extensively studied in aqueous solutions, where Fenton and photo-Fenton processes generate •OH to break down organic pollutants. researchgate.netnih.govacs.org

When introduced into terrestrial environments, this compound is subject to both biotic and abiotic transformation processes that determine its persistence and potential for groundwater contamination. alfa-chemistry.comamericanchemicalsuppliers.com

Abiotic transformation in soil is largely dictated by adsorption and chemical reactions at the soil-water interface. acs.org AB 234 can be adsorbed onto soil particles, particularly clays and organic matter, which immobilizes the dye and reduces its leaching potential. researchgate.net The strength of this adsorption is influenced by soil pH, ionic strength, and organic matter content. researchgate.net Abiotic degradation can also occur through non-biological chemical reactions, such as hydrolysis or reactions catalyzed by mineral surfaces, although these processes are generally slower than biotic pathways for complex organic molecules. acs.orgosti.gov

Biotic transformation involves degradation by soil microorganisms. mdpi.com Various bacteria and fungi possess enzymatic systems capable of breaking down azo dyes. For instance, enzymes like laccase have been shown to effectively degrade this compound. researchgate.net In one study, the laccase enzyme achieved a 92.2% degradation of AB 234. researchgate.net This process typically involves the reductive cleavage of the azo bond (–N=N–), which breaks the chromophore and results in decolorization. researchgate.net This initial step is often followed by the aerobic degradation of the resulting aromatic amines by other microbial communities. mdpi.com The efficiency of biotic degradation depends on soil conditions such as pH, temperature, oxygen availability, and the presence of other nutrients. mdpi.com

Atmospheric Degradation Pathways (e.g., Hydroxyl Radical Reactions)

Mechanistic Investigations of this compound Degradation

To address the environmental persistence of this compound, various advanced remediation strategies have been developed. Research has focused on understanding the underlying mechanisms of degradation to optimize removal efficiency.

Photocatalytic oxidation is a promising technology for the complete mineralization of organic dyes into less harmful substances.

Chitosan (B1678972) Zinc Sulfide (B99878) Nanoparticles (CS-ZnS-NPs): The use of CS-ZnS-NPs has proven to be an effective method for the photocatalytic degradation of this compound. alfa-chemistry.comresearchgate.netnih.gov The mechanism is a synergistic one, combining the adsorption properties of chitosan with the photocatalytic activity of zinc sulfide (ZnS) nanoparticles. researchgate.net Chitosan, a biopolymer, has a high surface area and numerous functional groups that efficiently adsorb the dye molecules, concentrating them on the surface of the catalyst. researchgate.net Under UV irradiation (e.g., at 254 nm), the ZnS nanoparticles are excited, generating electron-hole pairs. researchgate.netnih.gov These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These ROS then attack and degrade the adsorbed AB 234 molecules. researchgate.net Studies have demonstrated high degradation efficiency, with one report showing 96.7% degradation of AB 234 within 100 minutes. researchgate.netnih.govtdl.org The degradation process was found to follow pseudo-first-order kinetics. researchgate.netnih.gov

Fe(III)-oxalate complexes: The photo-Fenton system using Fe(III)-oxalate complexes is another effective photocatalytic process for degrading AB 234. researchgate.net This process can utilize sunlight and operates through the photochemical cycling of iron. researchgate.netmdpi.com In an acidic aqueous solution, Fe(III) and oxalate (B1200264) form photoactive complexes, such as [Fe(C₂O₄)]⁺. core.ac.uk Upon absorption of light, these complexes undergo a ligand-to-metal charge transfer, reducing Fe(III) to Fe(II) and generating an oxalate radical (C₂O₄•⁻). mdpi.comcore.ac.uk The Fe(II) can then react with hydrogen peroxide (a component of the system or formed in situ) in the classic Fenton reaction to produce highly oxidizing hydroxyl radicals (•OH). researchgate.net These radicals are the primary agents responsible for the oxidative degradation of the dye. researchgate.net The efficiency of this process can be influenced by factors such as pH, the concentration of iron and oxalate, and the presence of other ions like chloride and sulfate, which can act as radical scavengers and inhibit the degradation rate. researchgate.net

Adsorption is a widely studied method for removing AB 234 from wastewater, utilizing various materials such as biocomposites, activated carbon, and molecularly imprinted polymers. alfa-chemistry.commdpi.comresearchgate.net The performance of these adsorbents is evaluated through kinetic and isotherm models.

Adsorption Kinetics: Kinetic models describe the rate at which the dye is removed from the solution. The adsorption of this compound onto various adsorbents is frequently best described by the pseudo-second-order kinetic model . mdpi.comresearchgate.nettpcj.orgnih.govnih.gov This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. rsc.org

Adsorption Isotherms: Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid phase at a constant temperature.

The Langmuir isotherm often provides a satisfactory fit for AB 234 adsorption data. mdpi.comtpcj.orgnih.govrsc.org This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. rsc.orgktu.lt

The Freundlich isotherm is also used and sometimes describes the adsorption process well, particularly for heterogeneous surfaces. researchgate.netresearchgate.net This empirical model is applicable to multilayer adsorption with a non-uniform distribution of adsorption heat and affinities over the heterogeneous surface. rsc.org

Below are tables summarizing research findings on the adsorption kinetics and isotherms for this compound using different adsorbent materials.

Table 1: Adsorption Isotherm Parameters for this compound

AdsorbentIsotherm ModelParametersValueReference
Molecularly Imprinted Polymer (MIP)LangmuirQm (mg/g) at 283 K82 mdpi.comnih.gov
Qm (mg/g) at 298 K83 mdpi.comnih.gov
Qm (mg/g) at 313 K100 mdpi.comnih.gov
>0.99 mdpi.com
Acacia concinna (Shikakai) powderLangmuir0.9922 tpcj.org
FreundlichHeterogeneous distribution suggested- tpcj.org
Polypyrrole/sugarcane bagasse (PPy/SB)LangmuirQm (mg/g)100 nih.gov
Polyaniline/sugarcane bagasse (PAn/SB)LangmuirQm (mg/g)90.91 nih.gov
Activated carbon/Fe₂O₃ (AC/Fe₂O₃)FreundlichBest described by this model- researchgate.netresearchgate.net

Table 2: Adsorption Kinetic Findings for this compound

AdsorbentKinetic ModelFindingsReference
Molecularly Imprinted Polymer (MIP)Pseudo-Second OrderBest fit for adsorption data (R² = 0.9667) mdpi.comnih.gov
Acacia concinna (Shikakai) powderPseudo-Second OrderAccurately explains the data (R² = 0.9997) tpcj.org
Polypyrrole/sugarcane bagasse (PPy/SB)Pseudo-Second OrderBest fit to kinetic data nih.gov
Polypyrrole/chitosan (PPy/Ch)Pseudo-Second OrderBest fit to kinetic data nih.gov
Activated carbon/Fe₂O₃ (AC/Fe₂O₃)Pseudo-Second OrderAdsorption process was close-fitting researchgate.netresearchgate.net

Biological Transformation and Mineralization Studies

The biological treatment of effluents containing this compound (AB 234) is a cost-effective and environmentally compatible approach. Research has focused on identifying microorganisms capable of decolorizing and mineralizing this complex dye structure.

Biodegradation and Decolorization:

Microorganisms, including bacteria and fungi, have demonstrated the ability to break down AB 234. The primary mechanism involves enzymatic action, where enzymes like laccase, lignin (B12514952) peroxidase, and azoreductase cleave the chromophoric azo bonds (-N=N-), leading to decolorization. nih.gov

One study isolated 15 bacterial strains from textile effluent, identifying Pseudomonas aeruginosa as the most effective in degrading AB 234. researchgate.net Under optimal micro-aerophilic conditions at a neutral pH and a temperature of 38°C, this strain achieved approximately 71.36% degradation of a 20 ppm dye solution within three days. researchgate.net Another study noted that Micrococcus luteus was capable of achieving 92.2% degradation of AB 234. researchgate.net Fungal species are also effective; a novel fungus, Aspergillus proliferans, has been highlighted for its ability to decolorize industrial effluents containing reactive dyes. nih.gov

The process of biodegradation often involves the initial cleavage of the dye's chromophore, followed by the breakdown of the resulting aromatic amines, which can then be integrated into the microbe's metabolic pathways. researchgate.net The ultimate goal is complete mineralization, converting the organic dye into simpler inorganic compounds like carbon dioxide and water. nih.gov

Table 1: Microbial Degradation of this compound

Microorganism Degradation/Decolorization Efficiency (%) Incubation Time Optimal Conditions Reference
Pseudomonas aeruginosa ~71.36% 3 days Neutral pH, 38°C, 20 ppm dye researchgate.net
Micrococcus luteus 92.2% Not Specified Not Specified researchgate.net

Influence of Environmental Parameters on this compound Decomposition

The efficiency of both biological and chemical degradation processes for this compound is highly dependent on environmental conditions such as pH, temperature, and the presence of salts (ionic strength).

pH: The solution's pH is a critical factor. For adsorptive removal using biocomposites, the optimal pH can vary significantly depending on the adsorbent's nature. For instance, different polymeric biocomposites showed optimal AB 234 adsorption at pH values ranging from 2 to 5. researchgate.netnih.gov In photocatalytic degradation using chitosan-zinc sulfide nanoparticles (CS-ZnS-NPs), the process was studied across a pH range of 3.0 to 7.0. alfa-chemistry.com For adsorptive removal using molecularly imprinted polymers (MIPs), maximum adsorption of 94% was achieved at a pH of 5. mdpi.com Similarly, the removal of AB 234 using green-synthesized silver-iron nanocomposites was optimal at pH 4. nih.gov This pH dependence is often linked to the surface charge of the adsorbent and the ionization state of the dye molecule. researchgate.net

Temperature: Temperature influences the rate of reaction and adsorption thermodynamics. Studies on adsorption by biocomposites have investigated temperatures ranging from 30°C to 60°C. researchgate.netdeswater.com For MIPs, increasing the temperature from 283 K to 313 K enhanced dye adsorption, indicating an endothermic process where higher temperatures facilitate diffusion. mdpi.comresearchgate.net Photocatalytic degradation experiments have also been conducted at temperatures between 25-35°C. alfa-chemistry.com

Ionic Strength: The presence of inorganic salts, common in textile effluents, can significantly impact dye removal. In a study on photocatalytic decomposition, the presence of sodium chloride and sodium sulphate was found to inhibit the decolorization of AB 234. researchgate.netunpaywall.org An increase in salt concentration generally leads to a lower rate of decolorization. researchgate.net This is often attributed to the competition between salt ions and dye molecules for active sites on the catalyst or adsorbent, or due to the scavenging of reactive radicals like hydroxyl radicals (·OH) by ions such as chloride (Cl⁻). researchgate.netsci-hub.se Similarly, for adsorptive removal, an increase in NaCl concentration was observed to decrease dye adsorption, possibly due to a masking effect on the adsorbent's surface. deswater.com

Table 2: Influence of Environmental Parameters on AB 234 Removal

Parameter Technology Optimal Value/Range Observed Effect Reference
pH Adsorption (Biocomposites) 2 - 5 Varies with specific composite researchgate.netnih.gov
pH Adsorption (MIPs) 5 Maximum adsorption (94%) mdpi.com
pH Adsorption (Ag-Fe NCs) 4 99.3% removal nih.gov
Temperature Adsorption (MIPs) 283 K - 313 K Adsorption is endothermic; increases with temperature mdpi.com
Ionic Strength Photocatalysis Low Presence of NaCl and Na₂SO₄ inhibits degradation researchgate.net

| Ionic Strength | Adsorption | Low | Increased salt concentration decreases adsorption | deswater.com |

Efficacy of Advanced Wastewater Treatment Technologies for this compound

Due to the limitations of conventional biological treatments for recalcitrant dyes like AB 234, advanced technologies are crucial for effective removal and mineralization. researchgate.netrsc.org

Adsorptive Removal Systems

Adsorption is a widely used physical process for dye removal, valued for its simplicity and efficiency. rsc.org Various materials have been investigated for their capacity to adsorb AB 234.

Biocomposites: These materials combine natural polymers with other substances to enhance adsorption capacity. A range of biocomposites, including those based on polyaniline/sugarcane bagasse (PAn/SB), polypyrrole/sugarcane bagasse (PPy/SB), polyaniline/chitosan (PAn/Ch), and polyaniline/starch (PAn/St), have been successfully used for AB 234 removal. nih.govalfa-chemistry.com For example, a PAn/CS composite showed a maximum adsorption capacity of 71.4 mg/g. sci-hub.se The adsorption mechanism often involves electrostatic interactions between the charged surface of the biocomposite and the anionic dye molecules. researchgate.net

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective "smart" materials designed with recognition sites specific to a target molecule. An MIP created for AB 234 demonstrated a significantly higher adsorption capability (94%) compared to a non-imprinted polymer (31%) at an optimal pH of 5. alfa-chemistry.commdpi.com The maximum adsorption capacity (Qm) for this MIP increased with temperature, reaching 100 mg/g at 313 K (40°C). mdpi.comresearchgate.net These polymers can be regenerated and reused multiple times with only a minor loss in efficiency. mdpi.com

Other Adsorbents: Green-synthesized silver-iron nanocomposites (Ag-Fe NCs) have also proven highly effective, achieving 99.3% removal of a 10 mg/L solution of AB 234 within 60 minutes using a 0.5 g dose at pH 4. nih.gov Low-cost adsorbents like activated carbon supported on iron oxide have also been studied for the removal of AB 234. researchgate.net

Table 3: Performance of Adsorptive Removal Systems for this compound

Adsorbent Type Adsorbent Example Max. Adsorption Capacity (mg/g) Removal Efficiency (%) Optimal Conditions Reference
Biocomposite Polyaniline/Chitosan (PAn/Ch) 71.4 - pH 5 nih.govsci-hub.se
Biocomposite Polypyrrole/Sugarcane Bagasse (PPy/SB) 100 - pH 3 nih.gov
Molecularly Imprinted Polymer MAA-based MIP 100 (at 313 K) 94% pH 5 mdpi.com

Advanced Oxidation Processes (AOPs) for this compound Mineralization

Advanced Oxidation Processes (AOPs) are powerful methods that generate highly reactive radicals, primarily hydroxyl radicals (·OH), to break down and mineralize persistent organic pollutants into less harmful substances. nih.gov

Photocatalysis: This AOP involves using a semiconductor photocatalyst (like ZnO or ZnS) and a light source (e.g., UV) to generate radicals. Chitosan-zinc sulfide nanoparticles (CS-ZnS-NPs) have been shown to be a highly effective photocatalyst for AB 234. alfa-chemistry.comnih.gov Under UV irradiation, these nanoparticles achieved 96.7% degradation of AB 234 in just 100 minutes. rsc.orgnih.govmdpi.com The process follows pseudo-first-order kinetics and the catalyst can be recovered and reused for several cycles with high efficiency. nih.govmdpi.com

Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺ or Fe³⁺) to produce hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction with UV or solar light. researchgate.net Wool fibers coordinated with ferric ions (Wool-Fe(III)) have been used as a heterogeneous Fenton catalyst to degrade AB 234 in the presence of H₂O₂ and light. researchgate.net Other research mentions the decomposition of AB 234 using a ferrioxalate/H₂O₂ system under both sunny and cloudy conditions, highlighting the potential of solar-driven AOPs. researchgate.net

Table 4: Efficacy of Advanced Oxidation Processes for this compound

AOP Method Catalyst/System Degradation Efficiency (%) Reaction Time Key Findings Reference
Photocatalysis Chitosan-Zinc Sulfide NPs (CS-ZnS-NPs) 96.7% 100 min Follows pseudo-first-order kinetics; catalyst is reusable. nih.govmdpi.com
Photo-Fenton Wool-Fe(III) Complex + H₂O₂ Not specified Not specified Degradation enhanced by light irradiation. researchgate.net

Membrane Filtration and Integrated Approaches for this compound Effluents

Membrane filtration technologies like nanofiltration and reverse osmosis offer a physical barrier to separate dyes from water. rsc.org While highly effective, they can be costly and generate a concentrated waste stream that requires further treatment. rsc.org

Advanced Analytical Methods for Acid Black 234 in Complex Matrices

Development of Highly Selective Detection and Quantification Methodologies for Acid Black 234

Ensuring the accurate detection and quantification of this compound, often present in intricate environmental samples, requires methodologies with high selectivity and sensitivity.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. semanticscholar.org This "lock-and-key" mechanism makes them ideal for creating highly selective sensors and sorbents for environmental analysis. semanticscholar.orgrsc.org

A study detailed the synthesis of a MIP for the selective removal and detection of this compound from wastewater. mdpi.comresearchgate.net The polymer was created using bulk polymerization with this compound (the template), methacrylic acid (the functional monomer), ethylene (B1197577) glycol dimethacrylate (the cross-linker), and 2,2′-azobisisobutyronitrile (the initiator) in a methanol (B129727) solvent. mdpi.comresearchgate.netresearchgate.netnih.gov After polymerization, the template dye is removed, leaving cavities that are complementary in shape, size, and functionality to this compound. semanticscholar.org

The resulting MIP demonstrated significantly higher adsorption capability for this compound compared to a non-imprinted polymer (NIP). researchgate.netnih.gov At an optimal pH of 5, the MIP showed a 94% adsorption capability, whereas the NIP only reached 31%. mdpi.comresearchgate.netresearchgate.netnih.gov This highlights the specificity of the imprinted cavities. The selectivity of the MIP was further confirmed in the presence of other dyes with similar and different structures; the MIP preferentially adsorbed this compound. researchgate.netresearchgate.net For instance, the selectivity for this compound was approximately 94%, while for other dyes like Acid Black 1, Acid Yellow-76, Safranin, and Basic Blue-3, it was 23%, 18%, 9.3%, and 7%, respectively. mdpi.com

The physical characteristics of the MIP, such as a larger specific surface area (232.321 m²/g for MIP vs. 32.034 m²/g for NIP), contribute to its enhanced adsorption capacity. mdpi.com These MIPs can be used as solid-phase extraction (SPE) materials to preconcentrate this compound from environmental samples before quantification, with studies showing recoveries between 84% and 94% in spiked river water and effluent samples. mdpi.com

Table 1: Synthesis and Performance of a Molecularly Imprinted Polymer for this compound

Parameter Details Reference
Synthesis Method Bulk Polymerization mdpi.com
Template Molecule This compound (AB-234) mdpi.comresearchgate.net
Functional Monomer Methacrylic Acid (MAA) mdpi.comresearchgate.net
Cross-linker Ethylene Glycol Dimethacrylate (EGDMA) mdpi.comresearchgate.net
Initiator 2,2′-Azobisisobutyronitrile (AIBN) mdpi.comresearchgate.net
Optimal pH 5 mdpi.com
Adsorption Capacity (MIP) 94% mdpi.com
Adsorption Capacity (NIP) 31% mdpi.com
Specific Surface Area (MIP) 232.321 m²/g mdpi.com

| Imprinting Factor (IF) | 5.13 | researchgate.netresearchgate.net |

Chromatographic methods are fundamental for separating complex mixtures and are widely used for the analysis of dyes and their degradation products. High-Performance Liquid Chromatography (HPLC) is particularly suitable for nonvolatile compounds like azo dyes.

For azo dyes such as this compound, which are often ionic due to sulfonic acid groups, reversed-phase liquid chromatography (RPLC) is a common approach. nih.gov This technique uses a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.gov To improve the retention and separation of ionic species like this compound in acidic mobile phases, reversed-phase ion-pair chromatography can be employed. This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic ion-pair with the analyte, enhancing its retention on the nonpolar column.

While specific HPLC methods detailing the separation of this compound and its metabolites are not extensively documented in the provided results, general principles for azo dye analysis are applicable. The separation would typically be followed by detection using a Diode Array Detector (DAD) or a mass spectrometer. A DAD provides UV-Vis spectra, which aids in the initial identification based on the dye's characteristic maximum absorbance wavelength (λmax), noted as 642 nm for this compound. rsc.orgresearchgate.net

The degradation of azo dyes can lead to the formation of various metabolites, including potentially hazardous aromatic amines. researchgate.netelsevier.es Chromatographic separation is essential to distinguish the parent dye from these breakdown products. For instance, studies on other azo dyes have used techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify degraded compounds after treatment processes. researchgate.net

Molecularly Imprinted Polymer-Based Sensors for this compound

Application of Mass Spectrometry-Based Techniques in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides molecular weight and structural information, making it invaluable for the definitive identification of compounds like this compound. When coupled with a separation technique like HPLC (LC-MS), it offers both separation and specific detection.

Electrospray ionization (ESI) is the most suitable ionization technique for polar and ionic dyes, including sulfonated azo dyes. It typically generates deprotonated molecules in negative ion mode, which allows for the straightforward determination of molecular weights. For this compound, which has a molecular weight of 860.8 g/mol , MS analysis would target its corresponding ions. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting a selected parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule's structure and is crucial for distinguishing between isomers and identifying unknown metabolites. While specific MS/MS fragmentation data for this compound is not detailed in the search results, the general approach for sulfonated azo dyes involves the cleavage of the azo bond (-N=N-) and other characteristic fragmentations. epa.gov The combination of retention time from the LC, the UV-Vis spectrum from a DAD, and the mass spectral data from MS and MS/MS provides a high degree of confidence in the identification and quantification of the dye.

Table 2: General LC-MS Parameters for Azo Dye Analysis

Parameter Typical Setting Rationale
Chromatography Reversed-Phase HPLC (C18 column) Separates polar compounds effectively. nih.gov
Ionization Source Electrospray Ionization (ESI) Ideal for ionic and polar dyes.
Ionization Mode Negative Ion Mode Suitable for sulfonated anionic dyes.
Detection Mass Spectrometer (e.g., Quadrupole, Ion Trap) Provides molecular weight and structural data.

| Further Analysis | Tandem MS (MS/MS) | Offers structural elucidation via fragmentation patterns. |

Validation Protocols for Analytical Methods Employed for this compound

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be validated. mdpi.comeuropa.eu The validation of analytical procedures for compounds like this compound follows guidelines established by bodies such as the International Council for Harmonisation (ICH). mdpi.comich.org

The key performance characteristics evaluated during method validation include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For an HPLC method, this is often demonstrated by showing that the peaks for these other components are well-resolved from the analyte peak. mdpi.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. mdpi.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

For a method analyzing this compound, validation would involve preparing standard solutions and spiking them into relevant matrices (e.g., wastewater) to perform these tests. The results would be compiled in a validation report to document the method's performance. europa.eu

Diverse Academic Applications and Research Perspectives of Acid Black 234

Utilization of Acid Black 234 as a Tracer Dye in Hydrogeological and Environmental Studies

This compound serves as a valuable tracer dye in hydrogeological and environmental research, aiding in the study of pollutant transport in soil and water. alfa-chemistry.comamericanchemicalsuppliers.com Tracer dyes are instrumental in understanding groundwater flow paths, a critical aspect of managing water resources and preventing pollution, particularly in complex terrains like karst landscapes. usgs.govdyetracing.com The selection of a suitable dye is crucial for the success of these studies, and this compound's properties make it a candidate for such applications. researchgate.netgw-project.org

The fundamental principle of dye tracing involves introducing a dye into a groundwater system and monitoring its appearance at various downstream points, such as springs or wells. usgs.govdyetracing.com This technique provides direct evidence of hydraulic connections and can help delineate catchment areas. While various fluorescent dyes are commonly used, the choice of dye depends on the specific geological and chemical conditions of the study area. usgs.govdyetracing.com

Application of this compound as a Substrate for Enzyme Activity Assays in Biotechnology

In the field of biotechnology, this compound is employed as a substrate for detecting enzyme activity. alfa-chemistry.comamericanchemicalsuppliers.com A notable application is in the study of laccase, an enzyme with significant potential for degrading various pollutants, including textile dyes. researchgate.netalfa-chemistry.com

One study investigated the degradation of this compound using a laccase enzyme extracted from a bacterial source. The research found that the enzyme could degrade 92.2% of the dye under optimal conditions (pH 7.0, 37°C, 72-hour incubation). researchgate.net This degradation process transforms the complex dye molecule into simpler, less harmful substances. researchgate.net Such research is pivotal for developing biological methods to reduce the pollution load in wastewater from industries like textile and leather manufacturing. researchgate.net

The general methodology for such enzyme assays involves incubating the enzyme with the dye substrate and measuring the change in absorbance over time to determine the rate of degradation. frontiersin.orgfrontiersin.org These assays are crucial for characterizing enzyme kinetics and stability under various environmental conditions. frontiersin.org

Role of this compound in Chemical Modification Processes within Material Science (e.g., Formaldehyde (B43269) Reduction in Leather)

Within material science, this compound has been investigated for its role in chemical modification processes, particularly in the leather industry. Research has focused on its ability to reduce formaldehyde content in leather treated with formaldehyde-based resins. upc.eduresearchgate.netdaneshyari.com Formaldehyde is a concern due to its harmful nature, and finding ways to minimize its presence in consumer goods is a priority. upc.eduresearchgate.netdaneshyari.com

A study demonstrated that this compound could significantly reduce formaldehyde levels in leather. upc.eduresearchgate.net The extent of this reduction was found to be dependent on the initial formaldehyde concentration in the leather. upc.eduresearchgate.netdaneshyari.com Specifically, in leathers treated with a low-formaldehyde melamine-formaldehyde resin, this compound achieved an approximate 84% reduction in formaldehyde content after 90 days. upc.eduresearchgate.netdaneshyari.com However, with a high-formaldehyde resin, the reduction was around 20%. upc.eduresearchgate.netdaneshyari.com This suggests that the dye's amino groups can react with and sequester free formaldehyde. upc.edudaneshyari.com

Further research has explored the use of various "formaldehyde scavengers" in conjunction with dyes to enhance this reduction. researchgate.netupc.edu These studies aim to develop cleaner and safer production methods for the leather industry. upc.edu

Theoretical and Computational Chemistry Approaches to Acid Black Dye Aggregation

The aggregation behavior of dyes like this compound is a subject of interest in theoretical and computational chemistry. aip.org Understanding how and why dye molecules aggregate is crucial for controlling their properties and performance in various applications. Advanced computational methods provide insights into these phenomena at a molecular level. aip.orgscispace.com

Density Functional Theory (DFT) Studies on Acid Black Dye Aggregation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. aps.org In the context of this compound, DFT can be used to study the interactions between dye molecules that lead to aggregation. researchgate.net By calculating the energies of different molecular arrangements, researchers can predict the most stable aggregate structures. scispace.com

DFT calculations can reveal details about the intermolecular forces, such as van der Waals interactions and hydrogen bonding, that drive the aggregation process. mdpi.com This information is essential for understanding how factors like solvent and temperature affect dye aggregation. mdpi.com The insights gained from DFT studies can guide the design of new dyes with controlled aggregation properties. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Structure Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as their absorption spectra. aps.orgwikipedia.org This is particularly relevant for dyes, as their color is determined by how they absorb light. researchgate.net

By applying TD-DFT, researchers can simulate the electronic transitions that occur when a dye molecule absorbs a photon. chemrxiv.orgaip.org This allows for the prediction of the dye's color and how it might change upon aggregation. aip.org TD-DFT is a valuable tool for understanding the relationship between the molecular structure of a dye and its optical properties, which is critical for designing dyes for specific applications. aip.orgrsc.org The theory provides a framework for analyzing how the electronic structure of individual dye molecules is perturbed by their neighbors in an aggregate, leading to shifts in the absorption spectrum. researchgate.net

Ecotoxicological Research and Environmental Risk Assessment of Acid Black 234

Acute and Chronic Aquatic Ecotoxicity Studies on Sensitive Organisms (e.g., Lemna minor, Daphnia magna, Fish species)

Research Findings:

Ecotoxicity studies have been conducted on several sensitive aquatic organisms, including the freshwater invertebrate Daphnia magna, the aquatic plant Lemna spp., and fish (based on a similar substance). europa.eu

Lemna species (Duckweed): Studies on aquatic plants have identified Lemna as the most sensitive species to Acid Black 234. europa.eu A 7-day study on Lemna gibba, following OECD Guideline 221, determined the half-maximal effective concentration (EC50) values. The EC50 for the inhibition of the specific growth rate based on frond number (ErC50) was 22.1 mg/L, and based on dry weight (ErdwC50) was 18.3 mg/L. europa.eu The EC50 value based on yield inhibition was even lower. europa.eu Another study on Lemna minor identified an EC50 of 22.1 mg/L based on dry weight. europa.eu

Daphnia magna (Water Flea): For aquatic invertebrates, a 48-hour acute toxicity test with Daphnia magna established an EC50 value of 58.9 mg/L. europa.eu This value indicates the concentration at which 50% of the daphnids show immobilization or other adverse effects.

Fish: Acute toxicity data for fish were derived from a study on a substance structurally similar to this compound. The 96-hour lethal concentration (LC50) for fish was determined to be greater than 120 mg/L, suggesting a lower acute toxicity to this trophic level compared to aquatic plants and invertebrates. europa.eu

The lack of adequate chronic toxicity data means that the environmental risk assessment is primarily based on these acute toxicity endpoints. europa.eu

Interactive Data Table: Acute Ecotoxicity of this compound

Test OrganismSpeciesExposure DurationEndpointValue (mg/L)Reference
Aquatic PlantLemna gibba7 daysErC50 (growth rate)22.1 europa.eu
Aquatic PlantLemna gibba7 daysErdwC50 (dry weight)18.3 europa.eu
Aquatic InvertebrateDaphnia magna48 hoursEC50 (immobilization)58.9 europa.eu
Fish(Similar substance)96 hoursLC50 (lethality)>120 europa.eu

Methodologies for Environmental Hazard Classification of this compound (e.g., according to CLP Regulation)

The environmental hazard classification of chemical substances in the European Union is governed by the Regulation on Classification, Labelling and Packaging (CLP) of substances and mixtures (EC) No 1272/2008. minagric.grpoisons.ie This regulation aligns with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). belgium.be

Classification of this compound:

The CLP regulation uses data on acute and chronic aquatic toxicity, as well as information on degradation and bioaccumulation, to assign hazard classifications. belgium.beiaeg.com For aquatic environmental hazards, the classification is typically based on toxicity data from algae, crustaceans (Daphnia), and fish. europa.eu However, the regulation also allows for the consideration of data from other suitable species, such as Lemna spp. europa.eu

Based on the available ecotoxicological data, this compound is classified as:

Aquatic Chronic 3 europa.eu

This classification corresponds to the hazard statement:

H412: Harmful to aquatic life with long lasting effects. europa.eu

The determination of this classification was primarily driven by the short-term toxicity data from the most sensitive organism tested, which was Lemna. europa.eu Although this compound is not readily biodegradable, its low potential for bioaccumulation contributes to its final classification. The results from the Daphnia magna toxicity test further supported the classification range indicated by the Lemna study. europa.eu

Assessment of Environmental Bioaccumulation Potential of this compound

Bioaccumulation refers to the accumulation of a chemical substance in an organism at a concentration higher than that in the surrounding environment. It is a key factor in assessing the long-term environmental risk of a substance. researchgate.net The potential for bioaccumulation is often initially assessed using the octanol-water partition coefficient (log Pow or log Kow). europa.eu

Research Findings:

There are currently no empirical bioaccumulation studies conducted directly on this compound. europa.eu The assessment of its bioaccumulation potential is therefore based on its physicochemical properties.

Octanol-Water Partition Coefficient (Log Pow): The measured log Pow for this compound is -1.86. europa.eu A log Pow value below 4 is generally indicative of a low potential for bioaccumulation. europa.eu

Degradability: this compound is not considered to be readily biodegradable. europa.eueuropa.eu Substances that are persistent in the environment can have a higher potential for bioaccumulation. However, in the case of this compound, its low log Pow suggests that despite its persistence, significant accumulation in organisms is not expected. europa.eu

Based on its very low log Pow, it is predicted that this compound has a low potential to bioaccumulate in aquatic organisms and a low potential to cross biological membranes. europa.eu

Interactive Data Table: Bioaccumulation Potential of this compound

ParameterValueInterpretationReference
Log Pow-1.86Low bioaccumulation potential europa.eu
Ready BiodegradabilityNoPersistent in the environment europa.eueuropa.eu
Bioaccumulation PotentialLowUnlikely to accumulate in organisms europa.eu

Future Research Directions and Emerging Paradigms for Acid Black 234 Studies

Innovations in Sustainable and Green Chemical Processes for Acid Black 234 Management

The paradigm of green chemistry, which focuses on designing chemical products and processes that minimize or eliminate hazardous substances, is central to future strategies for managing this compound. afjbs.com This involves developing environmentally friendly methods for its degradation and removal from wastewater, emphasizing the use of renewable resources, and promoting a circular economy. afjbs.comrsc.org

Future research is increasingly focused on Advanced Oxidation Processes (AOPs), which are recognized as efficient and eco-friendly methods for breaking down complex organic pollutants. ijcce.ac.ir These processes generate highly reactive radicals, such as hydroxyl radicals, that can mineralize dyes into less harmful substances. ijcce.ac.irnih.gov Key areas of innovation include:

Photocatalysis: This green technique utilizes light energy, often in conjunction with semiconductor nanoparticles, to decompose dyes without the need for harsh chemicals. rsc.org Research into novel photocatalysts, such as chitosan-zinc sulfide (B99878) nanoparticles (CS-ZnS-NPs) and copper-doped zinc oxide (Cu-doped ZnO) nanoparticles, has shown high degradation efficiencies for this compound under UV irradiation. rsc.orgmdpi.comresearchgate.net Future work aims to develop catalysts that are active under visible light, harnessing a broader spectrum of solar energy. rsc.org

Green Synthesis of Nanomaterials: A significant trend is the "green" synthesis of nanoparticles using plant extracts, which act as reducing and capping agents. For instance, silver-iron (Ag-Fe) nanocomposites synthesized using Zanthoxylum armatum seed extract have demonstrated remarkable efficiency in removing this compound through adsorption. researchgate.netfrontiersin.org This approach avoids the use of toxic chemicals, reduces costs, and aligns with sustainability goals. dntb.gov.ua

Fenton and Photo-Fenton Processes: These AOPs involve the use of iron salts and hydrogen peroxide to generate powerful hydroxyl radicals. nih.govresearchgate.net Research is exploring ways to improve the efficiency of these processes at near-neutral pH and to reduce sludge production, making them more economically and environmentally viable. researchgate.net Combining Fenton processes with other treatments, like ozonation or ultrasound, can create synergistic effects that enhance degradation. nih.govrsc.org

Bioremediation and Biosorption: The use of microorganisms and biopolymer-based materials for dye removal is a cornerstone of sustainable management. mdpi.comdntb.gov.ua Biocomposites made from materials like chitosan (B1678972), sugarcane bagasse, and starch have been studied for their ability to adsorb this compound. alfa-chemistry.com Future research will focus on identifying more robust microbial strains and optimizing biocomposite materials for higher selectivity and capacity. alfa-chemistry.commdpi.com Molecularly Imprinted Polymers (MIPs) represent a frontier in this area, offering high selectivity for capturing target dye molecules. researchgate.netmdpi.com

Interactive Table 1: Performance of Various Sustainable Methods for this compound Degradation/Removal

MethodCatalyst/AdsorbentConditionsEfficiencyTimeCitation
PhotocatalysisChitosan-Zinc Sulfide NPsUV light (254 nm), pH 3.0-7.096.7% degradation100 min rsc.orgmdpi.com
AdsorptionAg-Fe NanocompositespH 4, 0.5 g dose99.3% removal60 min researchgate.netfrontiersin.org
AdsorptionMolecularly Imprinted Polymer (MIP)pH 5, 8 mg dose, 313 K94% adsorption40 min researchgate.netmdpi.com
PhotocatalysisCu-doped ZnO Nanoparticles---Degraded80 min researchgate.net
AdsorptionActivated Carbon/Fe2O3pH, Temperature, etc.Spontaneous, exothermic--- researchgate.net

Interdisciplinary Approaches to Address Complex Environmental Challenges Posed by this compound

The multifaceted nature of the environmental problems caused by this compound requires solutions that transcend single scientific disciplines. hws.edu Addressing the lifecycle of the dye—from synthesis and industrial use to its fate in ecosystems and potential health impacts—demands an integrated, interdisciplinary approach. lakeforest.eduresearchgate.net This involves fostering collaboration among chemists, biologists, environmental scientists, engineers, and even social scientists to develop holistic and sustainable solutions. hws.eduresearchgate.net

Emerging paradigms in this area include:

Convergence Science: This approach involves the deep integration of knowledge, tools, and ways of thinking from different disciplines to tackle a specific, compelling problem. nih.gov For this compound, this could mean combining expertise in materials science (to design new adsorbents), microbiology (to discover dye-degrading enzymes), and environmental engineering (to create effective water treatment systems).

Socio-Ecological Systems Framework: Environmental challenges are not purely technical; they are embedded in social, economic, and political contexts. lakeforest.edu An interdisciplinary framework would consider the economic viability of new technologies, the social acceptance of remediation strategies, and the development of policies that encourage sustainable industrial practices. iaea.org This approach moves beyond simple risk reduction to include considerations of social justice, economic value, and ethical responsibilities. iaea.org

Integrated Assessment and Management: Future strategies will increasingly rely on a comprehensive assessment that includes not only the technical aspects of dye removal but also the broader environmental and societal impacts. iaea.org This involves a transparent and inclusive decision-making process, bringing together scientists, industry stakeholders, policymakers, and the public to find balanced and sustainable solutions. iaea.org

By blending perspectives from natural sciences, social sciences, and humanities, researchers can better understand the complex interactions between industrial activities and the environment, leading to more robust and equitable solutions for managing pollutants like this compound. hws.edulakeforest.edu

Integration of Computational Modeling with Experimental Research for this compound Systems

The synergy between computational modeling and experimental research is becoming an indispensable tool in the study of complex chemical systems like this compound. acs.orgdiva-portal.org This integrated approach accelerates the pace of discovery, provides deeper mechanistic insights, and helps in the rational design of new materials and processes. nih.gov While experimental methods provide real-world data, computational simulations can elucidate underlying mechanisms at a molecular level that are often difficult to observe directly. nih.govroyalsocietypublishing.org

Key areas where this integration is proving fruitful include:

Understanding Degradation Pathways: Computational studies, particularly those using Density Functional Theory (DFT), can model the reaction mechanisms of dye degradation. rsc.org This allows researchers to predict the breakdown products of this compound under various conditions (e.g., AOPs, biodegradation), identify reaction intermediates, and understand the kinetics of these processes. This theoretical understanding complements experimental analyses (like GC-MS and HPLC) and helps in optimizing degradation conditions. rsc.orgrsc.org

Designing Novel Materials: Molecular modeling can be used to design and screen new materials for dye removal. For example, simulations can predict the binding affinity between this compound and a potential adsorbent, such as a Molecularly Imprinted Polymer (MIP). researchgate.net By understanding the interactions at the molecular level, researchers can rationally design MIPs with cavities perfectly shaped to capture the dye molecule, enhancing selectivity and efficiency. mdpi.com This reduces the trial-and-error of laboratory work.

Interpreting Experimental Data: Computational methods provide a framework for the detailed structural and mechanistic interpretation of experimental results. nih.gov For instance, thermodynamic parameters (ΔG°, ΔH°, ΔS°) calculated from experiments on the adsorption of this compound onto a surface can be correlated with computational models that show the nature of the binding (e.g., endothermic, spontaneous), providing a more complete picture of the process. researchgate.netmdpi.com

This holistic approach, where computational predictions are validated by experiments and experimental results are explained by theoretical models, is a powerful paradigm for advancing the science and technology required to manage this compound and other persistent pollutants. acs.orgdiva-portal.org

Interactive Table 2: Application of Integrated Computational and Experimental Approaches for this compound Studies

Area of StudyComputational MethodExperimental TechniqueKey Parameters InvestigatedCitation
Adsorption MechanismIsotherm Models (Langmuir, Freundlich)Batch adsorption studiesAdsorption capacity, kinetics, thermodynamics (ΔG°, ΔH°, ΔS°) researchgate.netmdpi.comresearchgate.net
Material CharacterizationScherrer-Debye EquationXRD, SEM, FTIRCrystallite size, morphology, functional groups researchgate.netresearchgate.net
Degradation PathwayDensity Functional Theory (DFT)GC-MS, HPLCReaction intermediates, end-products, reaction kinetics rsc.orgrsc.org
Selective BindingMolecular ModelingSolid-phase extraction, chromatographySelectivity, rebinding capacity, imprinting factor researchgate.netmdpi.com
Photocatalytic Activity---UV-Vis SpectrophotometryDegradation efficiency, rate constants rsc.orgmdpi.com

Q & A

Q. What are the standard analytical methods for characterizing Acid Black 234’s purity and molecular structure in academic research?

To determine purity and molecular structure, researchers typically employ a combination of spectroscopic and chromatographic techniques. For example:

  • High-Performance Liquid Chromatography (HPLC) quantifies purity by separating and analyzing dye components under controlled conditions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups, while Nuclear Magnetic Resonance (NMR) elucidates molecular structure through proton and carbon signal analysis .
  • Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. Ensure calibration with certified reference materials and validate reproducibility across triplicate experiments .

Q. How do researchers optimize synthesis conditions for this compound in laboratory settings?

Optimization involves systematically varying parameters such as temperature, pH, reactant molar ratios, and reaction time. Use Design of Experiments (DoE) frameworks (e.g., factorial or response surface designs) to identify significant variables. For instance:

  • Conduct pH-dependent synthesis trials (pH 3–7) to assess dye yield and stability.
  • Employ UV-Vis spectroscopy to monitor reaction progress and confirm product formation . Document deviations and validate results using statistical tools like ANOVA to ensure robustness .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in spectroscopic data when determining this compound’s degradation products?

Contradictions often arise from overlapping spectral peaks or incomplete degradation pathways. Address these by:

  • Multi-technique validation : Cross-reference data from LC-MS, NMR, and X-ray diffraction to confirm degradation intermediates.
  • Computational modeling : Use density functional theory (DFT) to predict spectral profiles and compare them with experimental results.
  • Error analysis : Quantify instrument precision and environmental variability (e.g., light exposure, temperature fluctuations) to isolate data anomalies .

Q. How can computational modeling be integrated with experimental data to predict this compound’s environmental persistence?

Combine molecular dynamics simulations with laboratory-based biodegradation studies:

  • Model the dye’s interaction with environmental matrices (e.g., soil, water) using software like Gaussian or GROMACS.
  • Validate predictions via microcosm experiments that measure half-life under controlled aerobic/anaerobic conditions.
  • Apply quantitative structure-activity relationship (QSAR) models to correlate molecular descriptors with persistence metrics .

Q. What experimental strategies mitigate batch-to-batch variability in this compound’s photostability studies?

Variability often stems from inconsistent light exposure or sample preparation. Mitigation strategies include:

  • Standardized irradiation protocols : Use calibrated solar simulators with defined spectral outputs (e.g., ASTM G173-03).
  • Controlled sample geometry : Ensure uniform thickness and surface area during light exposure trials.
  • Statistical process control (SPC) : Monitor variability using control charts and adjust parameters in real-time .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s toxicity in aquatic ecosystems?

Adopt a tiered approach:

  • Acute toxicity : Conduct Daphnia magna or zebrafish embryo assays (OECD Test No. 202/203).
  • Chronic toxicity : Use multi-generational studies with algae or invertebrates to evaluate bioaccumulation.
  • Omics integration : Pair toxicity data with transcriptomic or metabolomic profiling to identify mechanistic pathways .

Q. What statistical frameworks are appropriate for analyzing conflicting data on this compound’s adsorption efficiency in wastewater treatment studies?

Apply Bayesian hierarchical modeling to account for variability across studies (e.g., differences in adsorbent materials or pH conditions). Alternatively:

  • Use meta-analysis to aggregate datasets and calculate effect sizes.
  • Perform sensitivity analysis to identify outliers or confounding variables (e.g., ionic strength, competing ions) .

Data Reporting and Reproducibility

Q. What criteria ensure reproducibility in this compound’s synthetic protocols?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish detailed reaction conditions (e.g., solvent purity, stirring rates) in supplementary materials.
  • Share raw spectroscopic data and chromatograms via open-access repositories.
  • Adhere to CIF (Crystallographic Information File) standards for structural data .

Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (log P) for this compound?

Discrepancies may arise from solvent-solute interactions or measurement errors. Resolve by:

  • Validating experimental log P values using shake-flask methods with HPLC quantification.
  • Refining computational models (e.g., COSMO-RS) to incorporate solvent-specific parameters.
  • Reporting confidence intervals and systematic error margins in publications .

Interdisciplinary Applications

Q. What advanced techniques bridge materials science and environmental chemistry in this compound’s application studies?

Integrate surface-enhanced Raman spectroscopy (SERS) to study dye adsorption on nanomaterials. Pair with scanning electron microscopy (SEM) to correlate adsorption efficiency with surface morphology. For environmental impact, combine life cycle assessment (LCA) with toxicity data to evaluate sustainability trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.